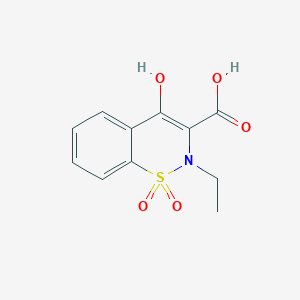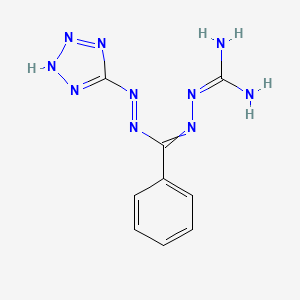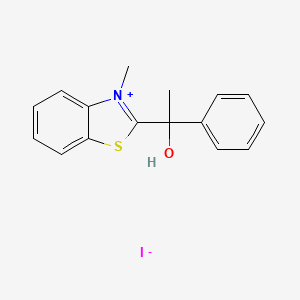
2-(1-Hydroxy-1-phenylethyl)-3-methyl-1,3-benzothiazol-3-ium iodide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(1-Hydroxy-1-phenylethyl)-3-methyl-1,3-benzothiazol-3-ium iodide is an organic compound that belongs to the class of benzothiazolium salts This compound is characterized by the presence of a benzothiazole ring system, which is fused with a phenylethyl group and a hydroxy group The iodide ion serves as the counterion to balance the charge of the benzothiazolium cation
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-(1-Hydroxy-1-phenylethyl)-3-methyl-1,3-benzothiazol-3-ium iodide typically involves the reaction of 2-mercaptobenzothiazole with 1-phenylethanol in the presence of an oxidizing agent. The reaction proceeds through the formation of an intermediate, which is then methylated to yield the final product. The reaction conditions often include the use of a solvent such as ethanol or methanol, and the reaction is carried out at elevated temperatures to facilitate the formation of the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions and using continuous flow reactors. This allows for the efficient production of the compound in large quantities. The use of catalysts and advanced purification techniques can further enhance the yield and purity of the final product.
Análisis De Reacciones Químicas
Types of Reactions
2-(1-Hydroxy-1-phenylethyl)-3-methyl-1,3-benzothiazol-3-ium iodide undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a carbonyl group.
Reduction: The benzothiazolium cation can be reduced to form the corresponding benzothiazole.
Substitution: The iodide ion can be substituted with other nucleophiles, such as chloride or bromide.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium chloride or sodium bromide.
Major Products Formed
Oxidation: The major product is 2-(1-Oxo-1-phenylethyl)-3-methyl-1,3-benzothiazol-3-ium iodide.
Reduction: The major product is 2-(1-Hydroxy-1-phenylethyl)-3-methylbenzothiazole.
Substitution: The major products are the corresponding benzothiazolium salts with different halide ions.
Aplicaciones Científicas De Investigación
2-(1-Hydroxy-1-phenylethyl)-3-methyl-1,3-benzothiazol-3-ium iodide has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis and as a precursor for the synthesis of other benzothiazole derivatives.
Biology: The compound has been studied for its potential antimicrobial and antifungal properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and infectious diseases.
Industry: It is used in the production of dyes, pigments, and other specialty chemicals.
Mecanismo De Acción
The mechanism of action of 2-(1-Hydroxy-1-phenylethyl)-3-methyl-1,3-benzothiazol-3-ium iodide involves its interaction with specific molecular targets and pathways. The benzothiazolium cation can interact with nucleophilic sites in biological molecules, leading to the inhibition of key enzymes and disruption of cellular processes. The hydroxy group can form hydrogen bonds with target molecules, enhancing the compound’s binding affinity and specificity.
Comparación Con Compuestos Similares
Similar Compounds
1-Phenyl-2-(2-pyridyl)ethanol: This compound has a similar phenylethyl structure but contains a pyridine ring instead of a benzothiazole ring.
Uniqueness
2-(1-Hydroxy-1-phenylethyl)-3-methyl-1,3-benzothiazol-3-ium iodide is unique due to the presence of the benzothiazole ring, which imparts distinct chemical and biological properties
Propiedades
Número CAS |
104151-42-0 |
|---|---|
Fórmula molecular |
C16H16INOS |
Peso molecular |
397.3 g/mol |
Nombre IUPAC |
1-(3-methyl-1,3-benzothiazol-3-ium-2-yl)-1-phenylethanol;iodide |
InChI |
InChI=1S/C16H16NOS.HI/c1-16(18,12-8-4-3-5-9-12)15-17(2)13-10-6-7-11-14(13)19-15;/h3-11,18H,1-2H3;1H/q+1;/p-1 |
Clave InChI |
JWYDFDWSYJMODJ-UHFFFAOYSA-M |
SMILES canónico |
CC(C1=CC=CC=C1)(C2=[N+](C3=CC=CC=C3S2)C)O.[I-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2-[(4-Methylanilino)methylidene]cyclopentan-1-one](/img/structure/B14320219.png)
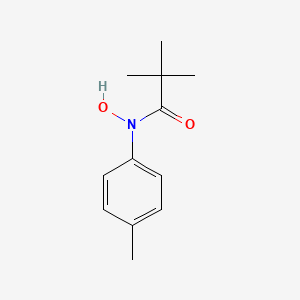
![4-{[3-(Octadecylamino)propyl]amino}pentanoic acid](/img/structure/B14320233.png)
![2-Chloro-5-{[2-(nitromethylidene)-1,3-oxazolidin-3-yl]methyl}pyridine](/img/structure/B14320243.png)
![4-{[2-(Diphenylarsanyl)phenyl]methyl}benzonitrile](/img/structure/B14320252.png)

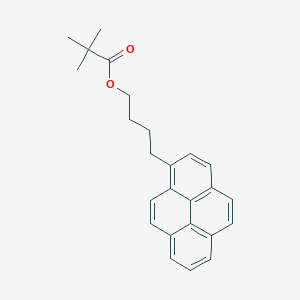
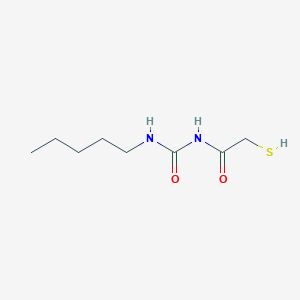
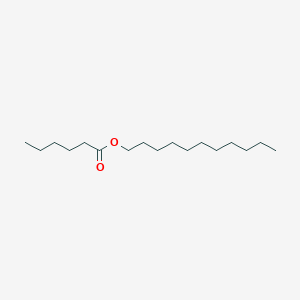
![1-(Methylselanyl)-2-{[2-(methylselanyl)ethyl]sulfanyl}ethane](/img/structure/B14320285.png)
![2-Bromo-2-methyl-N-(trimethylsilyl)-3-[(trimethylsilyl)oxy]propanamide](/img/structure/B14320293.png)
